![molecular formula C7H5ClN2O B11763483 4-(Chloromethyl)benzo[c][1,2,5]oxadiazole](/img/structure/B11763483.png)
4-(Chloromethyl)benzo[c][1,2,5]oxadiazole
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Overview
Description
4-(Chloromethyl)benzo[c][1,2,5]oxadiazole is a heterocyclic compound with the molecular formula C7H5ClN2O. It is a derivative of benzo[c][1,2,5]oxadiazole, where a chloromethyl group is attached to the fourth position of the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)benzo[c][1,2,5]oxadiazole typically involves the reaction of benzo[c][1,2,5]oxadiazole with chloromethylating agents. One common method is the reaction of benzo[c][1,2,5]oxadiazole with chloromethyl methyl ether in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)benzo[c][1,2,5]oxadiazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form benzo[c][1,2,5]oxadiazole-4-carboxylic acid.
Reduction Reactions: Reduction of the compound can lead to the formation of benzo[c][1,2,5]oxadiazole-4-methanol.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide, are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution Reactions: Derivatives with various functional groups replacing the chloromethyl group.
Oxidation Reactions: Benzo[c][1,2,5]oxadiazole-4-carboxylic acid.
Reduction Reactions: Benzo[c][1,2,5]oxadiazole-4-methanol.
Scientific Research Applications
Biological Activities
4-(Chloromethyl)benzo[c][1,2,5]oxadiazole and its derivatives exhibit a variety of biological activities:
- Anticancer Properties : Research indicates that compounds containing the oxadiazole moiety can inhibit cancer cell proliferation. For instance, derivatives have shown significant cytotoxicity against various cancer cell lines including HT-29 (colon adenocarcinoma) and MDA-MB-231 (breast adenocarcinoma), inducing apoptosis through mitochondrial pathways .
- Antimicrobial Activity : Recent studies have demonstrated the antimicrobial efficacy of oxadiazole derivatives against bacterial and fungal strains. Compounds synthesized with this moiety have displayed notable antibacterial and antifungal activities .
- Anti-Diabetic Effects : Some synthesized derivatives have shown potential in lowering glucose levels in diabetic models, indicating their application in metabolic disorders .
Case Study 1: Anticancer Activity
A study synthesized a series of novel pyrimidine-1,3,4-oxadiazole conjugates that exhibited promising anticancer activity. The compounds were evaluated for cytotoxicity against several human cancer cell lines. Notably, one derivative showed an IC50 value of 0.11 µM against the A549 lung cancer cell line .
Case Study 2: Antimicrobial Evaluation
A series of new derivatives containing the oxadiazole moiety were synthesized and screened for antimicrobial activity. Compounds demonstrated significant effectiveness against tested strains, particularly those with specific substituents enhancing their bioactivity .
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)benzo[c][1,2,5]oxadiazole involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This can result in the inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
4-(Chloromethyl)benzo[c][1,2,5]oxadiazole can be compared with other similar compounds, such as:
Benzo[c][1,2,5]oxadiazole: Lacks the chloromethyl group, resulting in different reactivity and applications.
4-(Methyl)benzo[c][1,2,5]oxadiazole: Similar structure but with a methyl group instead of a chloromethyl group, leading to different chemical properties.
4-(Bromomethyl)benzo[c][1,2,5]oxadiazole: Contains a bromomethyl group, which can undergo different substitution reactions compared to the chloromethyl group.
Q & A
Q. (Basic) What are the established synthetic routes for 4-(Chloromethyl)benzo[c][1,2,5]oxadiazole, and how do reaction conditions influence yield?
The synthesis typically involves chloromethylation of benzo[c][1,2,5]oxadiazole precursors. Key steps include:
- Reagent selection : Use of chlorinating agents (e.g., phosphorus pentachloride) or nucleophilic substitution reactions with chloromethyl precursors.
- Solvent optimization : Polar aprotic solvents like DMSO or ethanol are preferred for solubility and reaction homogeneity ( ).
- Temperature control : Reflux conditions (e.g., 18 hours in DMSO at 80–100°C) improve reaction completion but require careful monitoring to avoid decomposition ( ).
- Purification : Column chromatography or crystallization (water-ethanol mixtures) achieves >90% purity, with yields ranging from 50–65% depending on substituent steric effects ( ).
Q. (Basic) What spectroscopic techniques are recommended for characterizing structural integrity?
- NMR spectroscopy : 1H and 13C NMR confirm chloromethyl group integration (δ 4.5–5.0 ppm for CH2Cl) and aromatic proton environments.
- Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+ for C7H5ClN2O2).
- Elemental analysis : Ensures ≤0.4% deviation from theoretical C/H/N ratios ().
- TLC monitoring : Hexane:ethyl acetate (6:4) systems track reaction progress and by-product formation ().
Q. (Advanced) How can researchers address unexpected by-product formation during chloromethylation?
By-products often arise from competing nucleophilic pathways or oxadiazole ring instability . Mitigation strategies include:
- pH modulation : Adding glacial acetic acid (5 drops) suppresses base-catalyzed side reactions ( ).
- Microwave-assisted synthesis : Reduces reaction time (5–6 minutes vs. 18 hours) and minimizes thermal degradation ().
- Hydrazine quenching : In reactions with amino intermediates, hydrazine selectively removes unreacted aldehydes ( ).
Q. (Advanced) What strategies optimize regioselectivity of chloromethyl group introduction?
- Directed metalation : Use of lithiation at the 4-position of benzo[c][1,2,5]oxadiazole with LDA (Lithium Diisopropylamide) ensures precise chloromethylation.
- Protecting groups : Temporary protection of reactive sites (e.g., oxadiazole nitrogen) with Boc groups prevents multi-site substitution ().
- Computational modeling : DFT calculations predict electron density distribution to identify electrophilic hotspots ().
Q. (Basic) What biological evaluation methods assess enzyme interaction potential?
- Enzyme inhibition assays : Measure IC50 values against targets like kinases or proteases using fluorescence-based substrates.
- Microbial susceptibility testing : Agar diffusion assays (e.g., against E. coli or S. aureus) evaluate antimicrobial activity ( ).
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) quantify apoptosis induction ().
Q. (Advanced) How do structural modifications at the chloromethyl position affect pharmacokinetics?
- Lipophilicity : Chloromethyl groups increase logP by ~1.2 units, enhancing blood-brain barrier penetration ().
- Metabolic stability : Replacement with bromomethyl () reduces CYP450-mediated oxidation but increases molecular weight.
- SAR studies : Minor changes (e.g., methyl → ethyl) alter IC50 values by 3–5 fold in enzyme assays ( ).
Q. (Advanced) How should researchers reconcile contradictory reactivity data in different solvent systems?
Contradictions arise from solvent polarity effects on transition states. For example:
- DMSO : Stabilizes charged intermediates, favoring SN2 mechanisms ( ).
- Ethanol : Promotes SN1 pathways due to carbocation stabilization, leading to variable yields ().
- Resolution : Use mixed solvents (e.g., DMSO:EtOH 3:1) to balance polarity and nucleophilicity ().
Q. (Advanced) What computational approaches predict biological target interactions?
- Molecular docking : AutoDock Vina or Glide predicts binding poses with enzymes (e.g., COX-2 or EGFR) using crystal structures ().
- MD simulations : GROMACS analyzes ligand-protein stability over 100-ns trajectories to assess binding free energy (ΔG).
- QSAR models : 3D descriptors (e.g., HOMO-LUMO gaps) correlate with experimental IC50 data ().
Properties
Molecular Formula |
C7H5ClN2O |
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Molecular Weight |
168.58 g/mol |
IUPAC Name |
4-(chloromethyl)-2,1,3-benzoxadiazole |
InChI |
InChI=1S/C7H5ClN2O/c8-4-5-2-1-3-6-7(5)10-11-9-6/h1-3H,4H2 |
InChI Key |
NYHPEFWWHCRJCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NON=C2C(=C1)CCl |
Origin of Product |
United States |
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